N'-(4-ethoxybenzylidene)-2-thiophenecarbohydrazide
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Overview
Description
N’-(4-Ethoxybenzylidene)-2-thiophenecarbohydrazide is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-ethoxybenzylidene)-2-thiophenecarbohydrazide typically involves the condensation reaction between 4-ethoxybenzaldehyde and 2-thiophenecarbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:
- Dissolve 4-ethoxybenzaldehyde and 2-thiophenecarbohydrazide in ethanol.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture to room temperature.
- Filter the precipitated product and wash with cold ethanol.
- Dry the product under reduced pressure.
Industrial Production Methods
While specific industrial production methods for N’-(4-ethoxybenzylidene)-2-thiophenecarbohydrazide are not well-documented, the general principles of hydrazone synthesis can be applied. Industrial production would likely involve optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance scalability.
Chemical Reactions Analysis
Types of Reactions
N’-(4-Ethoxybenzylidene)-2-thiophenecarbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions under basic or acidic conditions.
Major Products
Oxidation: Oxidized derivatives of the thiophene ring.
Reduction: Corresponding amines.
Substitution: Substituted thiophene derivatives.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of N’-(4-ethoxybenzylidene)-2-thiophenecarbohydrazide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects through:
Binding to enzymes: Inhibiting or modulating enzyme activity.
Interacting with DNA: Affecting gene expression and cellular processes.
Modulating signaling pathways: Influencing cellular signaling cascades.
Comparison with Similar Compounds
Similar Compounds
N-(4-Ethoxybenzylidene)-4-butylaniline: Another hydrazone with similar structural features.
N-(4-Methoxybenzylidene)-4-butylaniline: A related compound with a methoxy group instead of an ethoxy group.
Uniqueness
N’-(4-Ethoxybenzylidene)-2-thiophenecarbohydrazide is unique due to the presence of both the ethoxybenzylidene and thiophenecarbohydrazide moieties
Properties
Molecular Formula |
C14H14N2O2S |
---|---|
Molecular Weight |
274.34 g/mol |
IUPAC Name |
N-[(E)-(4-ethoxyphenyl)methylideneamino]thiophene-2-carboxamide |
InChI |
InChI=1S/C14H14N2O2S/c1-2-18-12-7-5-11(6-8-12)10-15-16-14(17)13-4-3-9-19-13/h3-10H,2H2,1H3,(H,16,17)/b15-10+ |
InChI Key |
XFVGBUGPKZIHDQ-XNTDXEJSSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=N/NC(=O)C2=CC=CS2 |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=NNC(=O)C2=CC=CS2 |
Origin of Product |
United States |
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